Pre-putrebactin

Description

Properties

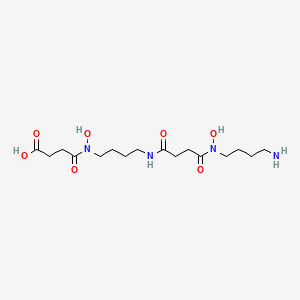

Molecular Formula |

C16H30N4O7 |

|---|---|

Molecular Weight |

390.43 g/mol |

IUPAC Name |

4-[4-[[4-[4-aminobutyl(hydroxy)amino]-4-oxobutanoyl]amino]butyl-hydroxyamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H30N4O7/c17-9-1-3-11-19(26)14(22)6-5-13(21)18-10-2-4-12-20(27)15(23)7-8-16(24)25/h26-27H,1-12,17H2,(H,18,21)(H,24,25) |

InChI Key |

MMTPETIUERTJQL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN(C(=O)CCC(=O)NCCCCN(C(=O)CCC(=O)O)O)O)CN |

Origin of Product |

United States |

Molecular Mechanisms of Pre Putrebactin Biosynthesis

Precursor Derivation and Initial Functionalization

The initial stages of pre-putrebactin biosynthesis are centered on the production and modification of putrescine. This process involves distinct biogenesis pathways and a series of functionalization reactions catalyzed by specific enzymes.

Putrescine Biogenesis Pathways

Putrescine, a diamine, is synthesized in microorganisms through two primary pathways, both of which can contribute to the pool of this essential precursor for this compound. wikipedia.orgresearchgate.net

In many bacteria, including Shewanella species that produce putrebactin (B1255006), the primary route for putrescine synthesis is through the decarboxylation of ornithine. nih.govbiorxiv.org This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC), with the speF gene encoding an inducible form of this enzyme. researchgate.netbiorxiv.orguniprot.org The SpeF-dependent pathway directly converts L-ornithine into putrescine and carbon dioxide. uniprot.org The expression of speF is often induced by environmental conditions such as mild acidic stress and high ornithine levels. biorxiv.org In Escherichia coli, two ornithine decarboxylase genes exist, the constitutive speC and the inducible speF. researchgate.netbiorxiv.org

An alternative pathway for putrescine synthesis begins with the amino acid arginine. wikipedia.orgmdpi.com This pathway is particularly prominent in plants and some bacteria. ebi.ac.ukbiorxiv.orgoup.com The first step is the conversion of arginine to agmatine (B1664431), a reaction catalyzed by arginine decarboxylase (ADC). wikipedia.orgebi.ac.ukuniprot.org Subsequently, agmatine is converted to putrescine. In some organisms, this occurs in a single step catalyzed by agmatinase. mdpi.comnih.gov In others, such as Arabidopsis thaliana, it is a two-step process involving agmatine iminohydrolase (AIH) and N-carbamoylputrescine amidohydrolase (NLP1) to first produce N-carbamoylputrescine, which is then hydrolyzed to putrescine. wikipedia.orgbiorxiv.org While the ODC pathway is often the major route in bacteria, the ADC pathway can serve as an alternative or supplementary source of putrescine. nih.govoup.comresearchgate.net

Ornithine Decarboxylase (ODC) SpeF Dependent Route

N-Hydroxylation by PubA Monooxygenase

Once putrescine is synthesized, it undergoes a crucial functionalization step: N-hydroxylation. This reaction is catalyzed by the FAD-dependent monooxygenase PubA. nih.govuniprot.orgnih.gov PubA utilizes molecular oxygen and NADPH as a co-substrate to hydroxylate one of the primary amino groups of putrescine, forming N-hydroxyputrescine (NHP). uniprot.orgnih.govsemanticscholar.org This hydroxylation is the first committed step in the biosynthesis of hydroxamate-containing siderophores like putrebactin. semanticscholar.orgplos.orgresearchgate.net The PubA enzyme from Shewanella putrefaciens 95 has been identified as a putrescine monooxygenase (SpPMO) that catalyzes this specific hydroxylation. nih.gov

Succinyl-CoA-Dependent Succinylation by PubB Transferase to Form N-Hydroxy-N-Succinylputrescine (HSP)

Following N-hydroxylation, the resulting N-hydroxyputrescine is further modified by the addition of a succinyl group. This reaction is catalyzed by the PubB transferase, which utilizes succinyl-CoA as the acyl donor. nih.gov The succinylation of the hydroxylamino group of N-hydroxyputrescine results in the formation of N-hydroxy-N-succinylputrescine (HSP). nih.govtandfonline.com The pubB gene, which encodes this N-hydroxydiamine-succinyl CoA transferase, is part of the putrebactin biosynthesis gene cluster found in Shewanella species. nih.gov

This compound Formation from N-Hydroxy-N-Succinylputrescine (HSP)

The final step in the formation of this compound involves the head-to-tail dimerization of two molecules of N-hydroxy-N-succinylputrescine (HSP). This reaction is catalyzed by the enzyme PubC, a member of the IucC-like NIS synthetase family. nih.govnih.govuniprot.org The formation of the linear dimer, this compound, is an ATP-dependent process. nih.govuniprot.org

The proposed mechanism involves the PubC-catalyzed activation of the carboxyl group of one HSP molecule through adenylation. acs.orgnih.govebi.ac.uk This is followed by a nucleophilic attack from the amino group of a second HSP molecule on the carbonyl carbon of the acyl adenylate, resulting in the formation of a peptide bond and the release of AMP and diphosphate. acs.orgnih.govebi.ac.ukqmul.ac.uk This process effectively links the two HSP monomers together to form this compound, which is the direct precursor to the cyclic siderophore putrebactin. acs.orgnih.govuniprot.orgacs.orgenzyme-database.org

PubC-Catalyzed Dimerization Mechanism

The conversion of two molecules of N-hydroxy-N-succinyl-putrescine (HSP) into the macrocyclic putrebactin is a two-step process catalyzed by PubC. nih.govmdpi.com The initial step involves the formation of the linear dimer, this compound. acs.orgnih.govrhea-db.org

ATP-Dependent Carboxyl Group Activation via Adenylation

The enzymatic synthesis of this compound is initiated by the ATP-dependent activation of the carboxyl group of one HSP molecule. acs.orgnih.gov The enzyme PubC facilitates this by catalyzing the adenylation of the carboxyl group, forming a reactive acyl-adenylate intermediate and releasing pyrophosphate (PPi). acs.orguniprot.org This activation step is essential for the subsequent formation of an amide bond. Magnesium ions (Mg2+) are required for this catalytic activity. uniprot.orgexpasy.org

Distinction from Polyketide Synthase and Nonribosomal Peptide Synthetase Macrocyclization Mechanisms

The mechanism of macrocycle formation in putrebactin biosynthesis is notably different from the well-established pathways of polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). acs.orgnih.gov In PKS and NRPS systems, the growing acyl or peptidyl chain is covalently attached to the synthase via a thioester linkage to a phosphopantetheinyl arm of an acyl or peptidyl carrier protein (ACP or PCP) domain. acs.orgbeilstein-journals.org Macrocyclization is typically catalyzed by a C-terminal thioesterase (TE) domain, which cleaves the mature chain from the carrier protein and facilitates an intramolecular cyclization reaction. acs.orgbeilstein-journals.orgnih.gov

In contrast, the PubC-catalyzed formation of putrebactin does not involve covalent enzyme-bound intermediates via thioester linkages. acs.orgnih.gov The substrates, HSP and the intermediate this compound, are soluble entities that interact with the enzyme's active site. acs.org The activation of the carboxyl group through adenylation is a key feature of the NIS synthetase mechanism, distinguishing it from the thioester-based activation and chain elongation seen in PKS and NRPS pathways. acs.orgnih.govnih.gov

| Feature | This compound Biosynthesis (PubC) | Polyketide/Nonribosomal Peptide Synthase (PKS/NRPS) |

| Enzyme Class | NRPS-Independent Siderophore (NIS) Synthetase | Polyketide Synthase / Nonribosomal Peptide Synthetase |

| Substrate Activation | ATP-dependent adenylation of a carboxyl group | Acyl/aminoacyl-CoA loading onto an acyl/peptidyl carrier protein (ACP/PCP) |

| Intermediate State | Soluble acyl-adenylate | Covalently-bound thioester to a carrier protein |

| Chain Elongation/Dimerization | Nucleophilic attack by a soluble second monomer | Condensation between a growing chain on the ketosynthase/condensation domain and a monomer on the ACP/PCP |

| Macrocyclization Catalyst | Same synthetase domain (PubC) | Typically a dedicated Thioesterase (TE) domain |

Enzymology of Pre Putrebactin and Putrebactin Production

PubC Synthetase Characteristics and Specificity

PubC is a crucial ligase in the putrebactin (B1255006) biosynthesis pathway, belonging to the non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase superfamily. asm.orgnih.gov It is responsible for the ATP-dependent cyclodimerization of N-hydroxy-N-succinyl-putrescine (HSP) to produce putrebactin. nih.govuniprot.org

The catalytic cycle of PubC synthetase involves a two-step mechanism. nih.govmdpi.com Initially, PubC catalyzes the head-to-tail dimerization of two molecules of N-hydroxy-N-succinyl-putrescine (HSP) in an ATP-dependent reaction to form the linear dimer, pre-putrebactin. uniprot.orgnih.gov This step involves the activation of the carboxyl group of one HSP molecule through adenylation, forming an acyl-adenylate intermediate. nih.govacs.org

Subsequently, the amino group of a second HSP molecule performs a nucleophilic attack on the activated carbonyl carbon of the first, leading to the formation of a peptide bond and the release of AMP and pyrophosphate. wikipedia.org The second step involves the macrocyclization of this compound. uniprot.orgnih.gov This is also an ATP-dependent process where the carboxyl group of this compound is activated by adenylation. nih.govacs.org This is followed by an intramolecular nucleophilic attack by the amino group on the acyl-adenylate, resulting in the formation of the cyclic putrebactin molecule. nih.govacs.org

The uncyclized dimer, this compound, has been identified as a key intermediate in this transformation. nih.govacs.org This mechanism of macrocycle formation, which involves the activation of a carboxyl group followed by nucleophilic attack, is distinct from the thioesterase-catalyzed cyclization seen in many other macrocyclic natural product biosyntheses. nih.govacs.org

Magnesium ions (Mg²⁺) are essential for the catalytic activity of PubC synthetase. uniprot.orgenzyme-database.org Like many ATP-dependent enzymes, PubC requires Mg²⁺ as a cofactor. catalysis.blog The divalent cation plays a critical role in the binding and orientation of ATP within the active site, facilitating the phosphoryl transfer reactions that are central to the catalytic cycle. quora.comresearchgate.net Mg²⁺ ions coordinate with the phosphate (B84403) groups of ATP, neutralizing their negative charges and making the phosphorus atoms more susceptible to nucleophilic attack. quora.com This interaction is crucial for both the initial adenylation of the HSP substrate and the subsequent adenylation of the this compound intermediate during the cyclization step. catalysis.blogresearchgate.net The presence of Mg²⁺ is therefore a prerequisite for both the dimerization and macrocyclization steps catalyzed by PubC. uniprot.org

The catalytic pocket of PubC is designed to accommodate its specific substrates, HSP and this compound, and facilitate the intricate chemical reactions required for putrebactin synthesis. While a detailed crystal structure of PubC is not extensively described in the provided context, insights can be drawn from its homology to other NIS synthetases like DesD, which catalyzes a similar reaction with a different substrate. nih.govacs.org The active site likely contains specific residues that recognize and bind the succinyl and N-hydroxyputrescine moieties of the substrate. The binding pocket must be large enough to accommodate two molecules of HSP for the initial dimerization and the subsequent linear this compound molecule for cyclization. researchgate.netmdpi.com The architecture of the pocket would orient the reactive groups—the carboxyl and amino termini—in close proximity to facilitate the nucleophilic attack required for both peptide bond formation and macrocyclization. mdpi.comacs.org

Role of Mg2+ in PubC Activity

Enzymatic Promiscuity and Substrate Flexibility in this compound Precursor Formation

The diversity of siderophores produced by some bacteria, including Shewanella species, can be attributed to the promiscuity of certain enzymes in the biosynthetic pathways that generate the precursors for siderophore assembly. asm.orgnih.gov This flexibility allows for the incorporation of different building blocks, leading to a range of structurally related siderophore products. nih.gov

The primary building block for putrebactin is putrescine, which is formed from the decarboxylation of ornithine by ornithine decarboxylase (ODC). nih.gov However, studies have shown that in some bacteria, such as Shewanella oneidensis, the enzymes involved in precursor synthesis exhibit substrate promiscuity. asm.orgnih.gov Specifically, ornithine decarboxylases (like SpeC and SpeF) have been found to also decarboxylate lysine (B10760008), leading to the formation of cadaverine (B124047). nih.govasm.org

This enzymatic "crosstalk" means that the same set of enzymes can produce different diamine precursors for siderophore synthesis. nih.govnsf.gov While some decarboxylases may show a preference for one substrate over the other, their ability to act on multiple substrates is a key factor in diversifying the pool of available building blocks. nsf.gov

Table 1: Substrate Specificity of Promiscuous Decarboxylases

| Enzyme | Organism | Primary Substrate | Secondary Substrate(s) | Reference |

|---|---|---|---|---|

| SpeC | Shewanella oneidensis | Ornithine | Lysine | nih.gov |

| SpeF | Shewanella oneidensis | Ornithine | Lysine | nih.gov |

| PsDesA | Pimelobacter simplex | Lysine | Ornithine | nsf.gov |

| GrDesA | Gordonia rubripertincta | Lysine | Ornithine | nsf.gov |

The promiscuity of decarboxylases has significant implications for the diversity of siderophore products. asm.orgnih.gov When both putrescine and cadaverine are available as precursors, the subsequent enzymes in the pathway, including the PubABC system, can utilize them to synthesize a variety of siderophores. asm.orguniprot.org

For instance, the incorporation of putrescine leads to the production of putrebactin. nih.gov If cadaverine is incorporated, it can result in the formation of other macrocyclic siderophores like bisucaberin (B55069) and avaroferrin. asm.org This demonstrates that a single biosynthetic gene cluster can be responsible for producing multiple siderophores, depending on the availability of different precursors. asm.orgrhea-db.org This metabolic flexibility is considered a strategic advantage for microorganisms, allowing them to adapt to different environmental conditions and nutritional availability. nih.govasm.org The relative abundance of the different siderophores produced is often determined by the substrate availability, which in turn can be influenced by the expression and activity of the promiscuous decarboxylases. asm.orgnih.gov

Genetic Basis and Regulation of Pre Putrebactin Biosynthesis

Identification and Characterization of the pubABC Gene Operon

The core of the pre-putrebactin biosynthetic machinery is the pubABC gene operon. asm.org This cluster encodes the multienzyme system responsible for synthesizing the siderophore putrebactin (B1255006) from the precursor putrescine. mdpi.com The process begins with PubA, an amine monooxygenase, which hydroxylates putrescine. mdpi.com Next, PubB, an acylase, catalyzes the succinylation of the N-hydroxylated intermediate. mdpi.com The final steps are managed by PubC, a Nonribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase. asm.orgmdpi.comresearchgate.net PubC first catalyzes the ATP-dependent head-to-tail dimerization of two molecules of N-hydroxy-N-succinyl-putrescine (HSP) to form the linear intermediate, this compound. researchgate.netuniprot.orgacs.org Subsequently, PubC facilitates the macrocyclization of this compound to yield the final siderophore, putrebactin. researchgate.netuniprot.orgacs.org

| Gene | Protein Product | Function in this compound/Putrebactin Biosynthesis |

| pubA | Amine monooxygenase | Catalyzes the O₂- and FAD-dependent N-hydroxylation of putrescine. mdpi.com |

| pubB | Acylase | Catalyzes the succinyl-CoA-dependent succinylation of N-hydroxyputrescine to form N-hydroxy-N-succinyl-putrescine (HSP). mdpi.com |

| pubC | IucC-like NIS Synthetase | Catalyzes the ATP-dependent dimerization of HSP to form this compound, followed by the macrocyclization of this compound to form putrebactin. mdpi.comresearchgate.netacs.org |

This table summarizes the functions of the enzymes encoded by the pubABC operon in the biosynthesis of putrebactin, which includes the formation of the intermediate this compound.

Comparative genomic analyses have revealed variations in the organization of the putrebactin biosynthetic gene cluster across different Shewanella species. asm.orgmdpi.com Generally, two main types of gene clusters are observed. asm.org The "Type 1" system, found in species like Shewanella oneidensis, consists of the pubABC operon followed immediately by the putA and putB genes, which encode a TonB-dependent siderophore receptor and a ferrisiderophore reductase, respectively. asm.orgfrontiersin.org

The "Type 2" system, identified in species such as Shewanella algae, features an additional gene, avbA, located upstream of pubABC. asm.orgfrontiersin.org The avbA gene encodes a lysine (B10760008) decarboxylase responsible for producing cadaverine (B124047), a precursor for other siderophores. asm.orgfrontiersin.org Despite these organizational differences, the core pubABC genes exhibit high identity across various Shewanella strains, indicating a conserved biosynthetic pathway. mdpi.com Phylogenetic studies based on 16S rRNA and whole-genome comparisons show the distribution of these cluster types among closely related species within the genus. asm.orgfrontiersin.orgnih.gov

| Cluster Type | Gene Organization | Key Feature | Example Species |

| Type 1 | pubABC-putA-putB | Lacks the avbA gene. asm.orgfrontiersin.org | Shewanella oneidensis, Shewanella putrefaciens asm.orgfrontiersin.org |

| Type 2 | avbA-pubABC-... | Contains the avbA gene for cadaverine synthesis. asm.orgfrontiersin.org | Shewanella algae asm.orgfrontiersin.org |

This table compares the two primary organizational structures of the siderophore biosynthetic gene cluster found in Shewanella species.

The pubABC system is a member of the NIS synthetase family, which provides an alternative pathway to the more common Nonribosomal Peptide Synthetases (NRPS) for siderophore production. asm.orgnih.gov The PubC enzyme, in particular, shows significant homology to other NIS synthetases, such as DesD from Streptomyces coelicolor, the enzyme responsible for synthesizing the siderophore desferrioxamine E. researchgate.netacs.org The pubC gene encodes a protein with approximately 65% similarity to DesD. researchgate.netacs.org

Despite this structural similarity, PubC and DesD exhibit distinct catalytic specificities. researchgate.netacs.org PubC catalyzes the cyclodimerization of two molecules of N-hydroxy-N-succinyl-putrescine (HSP). researchgate.netacs.org In contrast, DesD catalyzes the cyclotrimerization of three molecules of N-hydroxy-N-succinyl-cadaverine (HSC). researchgate.netacs.org This demonstrates how closely related enzymes in the NIS synthetase superfamily can achieve specific cyclization reactions (dimerization vs. trimerization) with structurally similar substrates, raising questions about the molecular basis for this specificity. researchgate.netacs.org

| NIS Synthetase | Organism | Substrate | Reaction | Product |

| PubC | Shewanella sp. | N-hydroxy-N-succinyl-putrescine (HSP) | ATP-dependent Cyclodimerization | Putrebactin researchgate.netacs.org |

| DesD | Streptomyces coelicolor | N-hydroxy-N-succinyl-cadaverine (HSC) | ATP-dependent Cyclotrimerization | Desferrioxamine E researchgate.netacs.org |

This table provides a comparative overview of the PubC and DesD enzymes, highlighting their distinct substrate specificities and catalytic functions despite their sequence homology.

Comparative Genomics in Shewanella Species

Transcriptional and Translational Control Mechanisms in Siderophore Production

The production of siderophores, including the synthesis of this compound, is tightly regulated at both the transcriptional and post-transcriptional levels to respond to cellular iron status. researchgate.netnih.gov In Shewanella oneidensis, this regulation involves a multi-tiered network of several systems. researchgate.net

The primary regulator of iron homeostasis is the Ferric Uptake Regulator (Fur). researchgate.netnih.gov Under iron-replete conditions, Fur acts as a transcriptional repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of iron acquisition genes, including the pub operon, to block their transcription. asm.orgnih.gov When iron levels are low, this repression is lifted. nih.gov

Beyond Fur, siderophore biosynthesis is positively regulated by other factors. researchgate.nettennessee.edu The orphan response regulator SsoR (formerly SO2426) has been identified as a positive regulator that directly binds to the promoter of the pub operon to activate its transcription. researchgate.nettennessee.edu Furthermore, a two-component system, BarA, in conjunction with UvrY, mediates post-transcriptional control of pubABC expression through the Csr (Carbon storage regulator) cascade. researchgate.netnih.gov This intricate network ensures that siderophore production is precisely controlled in response to iron starvation. researchgate.netnih.gov

| Regulator | Type | Function | Mechanism of Action |

| Fur | Global Transcriptional Regulator | Repressor | Senses intracellular iron levels; represses pub operon transcription under iron-replete conditions. researchgate.netnih.gov |

| SsoR (SO2426) | Orphan Response Regulator | Activator | Positively regulates pub operon transcription, with its own production increased by Fur during iron starvation. researchgate.nettennessee.edu |

| BarA/UvrY | Two-Component System | Activator (Post-transcriptional) | Mediates expression of pubABC post-transcriptionally via the Csr regulatory cascade. researchgate.netnih.gov |

This table outlines the key regulatory components controlling the expression of the pubABC operon in Shewanella oneidensis.

Impact of Substrate Pool Regulation on Siderophore Production Ratios

The PubABC enzymatic system exhibits a degree of promiscuity, allowing it to synthesize not only putrebactin but also other macrocyclic siderophores like avaroferrin and bisucaberin (B55069) when provided with the appropriate precursors. asm.orgnih.gov This enzymatic flexibility means that the final ratio of siderophores produced by a cell is not determined solely by the presence of the pubABC genes but is heavily influenced by the regulation of the cellular substrate pool. nih.govscience.gov

The primary substrate for putrebactin is putrescine. asm.org The substrates for avaroferrin and bisucaberin require cadaverine. asm.org In species like S. algae that possess the avbA gene, cadaverine is readily produced from lysine, leading to a natural mixture of all three siderophores. asm.orgfrontiersin.org However, in species like S. oneidensis that lack avbA, cadaverine can still be synthesized at low levels by promiscuous ornithine decarboxylases (SpeC and SpeF) that can also act on lysine. nih.gov Consequently, S. oneidensis predominantly produces putrebactin, with only minor amounts of avaroferrin and bisucaberin detected. asm.orgnih.gov This demonstrates that by controlling the availability and relative concentrations of putrescine and cadaverine, Shewanella can modulate the types and quantities of siderophores it secretes, a strategy that may allow for rapid adaptation to different environmental conditions. nih.govscience.gov Supplementing cultures with cadaverine can shift the production ratio, decreasing the relative amount of putrebactin and increasing the amounts of avaroferrin and bisucaberin. asm.org

Advanced Research Methodologies for Pre Putrebactin Pathway Analysis

Genetic Engineering and Gene Knockout Studies for Pathway Elucidation

Genetic engineering, particularly the use of gene knockout studies, is a foundational technique for dissecting metabolic pathways. numberanalytics.comnih.gov This reverse genetics approach allows researchers to establish a direct link between a specific gene and its function in a biosynthetic pathway by observing the metabolic changes that occur when the gene is inactivated. nih.gov

In the context of putrebactin (B1255006) biosynthesis in bacteria such as Shewanella species, a specific gene cluster, typically labeled pub, is responsible for the entire process. acs.orgnih.gov This cluster contains the core genes pubA, pubB, and pubC, which encode the enzymes that sequentially convert primary metabolites into putrebactin. nih.govresearchgate.net

Pathway Disruption: By creating targeted deletions (knockouts) of each gene, scientists can halt the pathway at specific points. For instance, knocking out the pubA gene, which encodes the initial putrescine monooxygenase, would lead to a failure to produce N-hydroxypurescine and all subsequent intermediates. nih.govnih.gov Similarly, a knockout of pubB, the N-hydroxydiamine-succinyl CoA transferase, would result in the accumulation of its substrate, N-hydroxypurescine.

Intermediate Accumulation: The most critical step for understanding pre-putrebactin formation involves the pubC gene. PubC is the enzyme that catalyzes the final ATP-dependent cyclodimerization of two N-hydroxy-N-succinylputrescine (HSP) molecules into the macrocycle putrebactin. acs.orgnih.gov Studies have shown that the uncyclized linear dimer, this compound, is a key intermediate in this final conversion. acs.orgnih.govacs.org A knockout or functional disruption of the PubC enzyme would predictably lead to the accumulation of this linear this compound intermediate, allowing for its isolation and characterization.

These gene knockout experiments provide definitive evidence for the role of each enzyme and confirm the sequence of reactions, including the transient existence of intermediates like this compound. nih.govplos.org

While gene knockouts are powerful, studying enzymes in their native organisms can be challenging. Heterologous expression, the process of taking genes from one organism and expressing them in a well-characterized host like Escherichia coli, offers a streamlined approach to reconstruct and analyze biosynthetic pathways in a controlled environment. mdpi.comjmb.or.kr

This methodology has been successfully applied to the putrebactin pathway. nih.govmdpi.com Researchers can express the entire pub gene cluster or individual enzymes in E. coli, which does not naturally produce putrebactin. nih.govjmb.or.kr This allows for the study of the enzymes' functions in isolation, free from the complex metabolic network of the native Shewanella host.

Key findings from heterologous expression include:

Pathway Reconstruction: The co-expression of pubA and pubB in E. coli with the necessary precursors can lead to the production of N-hydroxy-N-succinylputrescine (HSP). Subsequent introduction of pubC into this system results in the synthesis of putrebactin, thereby reconstructing the entire terminal pathway.

Enzyme Characterization: Overexpressing the pubC gene alone from Shewanella species in E. coli has been instrumental. nih.gov Purified PubC protein from these recombinant E. coli strains was shown to catalyze the ATP-dependent cyclodimerization of HSP into putrebactin. nih.gov Crucially, these experiments confirmed that this compound, the linear dimer of HSP, serves as an intermediate in the reaction catalyzed by PubC. acs.orgnih.gov

This approach not only validates the function of individual enzymes but also facilitates the production of sufficient quantities of enzymes and intermediates for further biochemical and structural analysis. mdpi.com

Table 1: Genes and Enzymes in the Putrebactin Biosynthetic Pathway

| Gene | Encoded Enzyme | Function in Pathway |

| pubA | Amine Monooxygenase | Catalyzes the initial FAD-dependent hydroxylation of putrescine to form N-hydroxypurescine. nih.gov |

| pubB | N-hydroxydiamine-succinyl CoA transferase | Catalyzes the transfer of a succinyl group from succinyl-CoA to N-hydroxypurescine, forming N-hydroxy-N-succinylputrescine (HSP). nih.gov |

| pubC | NIS Synthetase | Catalyzes the ATP-dependent dimerization and subsequent macrocyclization of two HSP molecules, via a this compound intermediate, to form putrebactin. acs.orgnih.gov |

Isotopic Labeling and Mass Spectrometry for Pathway Intermediates Tracing

To definitively trace the flow of atoms from initial precursors to final products, researchers employ isotopic labeling in conjunction with mass spectrometry (MS). nih.govnih.govelifesciences.org This technique involves feeding the organism or enzymatic reaction with a substrate that has been enriched with a heavy isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).

The process for analyzing the this compound pathway would proceed as follows:

Labeled Precursor Feeding: A culture of a putrebactin-producing bacterium like Shewanella or a heterologous E. coli strain expressing the pathway would be supplied with an isotopically labeled precursor, for example, ¹³C-labeled putrescine.

Metabolite Extraction: After a period of incubation, the metabolites are extracted from the culture.

Mass Spectrometry Analysis: The extract is analyzed using high-resolution mass spectrometry techniques like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry). nih.govresearchgate.net The mass spectrometer separates molecules based on their mass-to-charge ratio (m/z).

Tracing the Label: Any metabolite that incorporates the labeled precursor will exhibit a predictable increase in its molecular weight. By tracking the mass shift, researchers can confirm the metabolic connections between compounds. For instance, if ¹³C₄-putrescine is used, N-hydroxypurescine would show a +4 Da mass shift. Subsequently, HSP, this compound, and the final putrebactin product would all show a corresponding mass increase, providing unequivocal evidence that putrescine is the backbone of the final molecule and confirming the identity of the pathway intermediates. elifesciences.org

This powerful analytical method allows for the unambiguous identification of precursors and intermediates, even those that are present in very low concentrations or are transient in nature. wustl.edu

Enzyme Kinetic Studies of this compound Forming Enzymes

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and provides critical insights into an enzyme's efficiency, substrate affinity, and catalytic mechanism. teachmephysiology.comwikipedia.org For the this compound pathway, kinetic analysis focuses primarily on the enzymes purified from heterologous expression systems, especially the terminal cyclase, PubC.

The study of PubC kinetics would involve:

Measuring Reaction Rate: The rate of putrebactin formation from its precursor, HSP, is measured under varying substrate concentrations while keeping the enzyme concentration constant. uomustansiriyah.edu.iq

Michaelis-Menten Kinetics: The data are typically fitted to the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (V₀), the maximum reaction velocity (Vₘₐₓ), and the substrate concentration [S]. teachmephysiology.comwikipedia.org This analysis yields two key parameters:

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity. uomustansiriyah.edu.iq

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate. uomustansiriyah.edu.iq

Catalytic Mechanism: Kinetic studies have been fundamental in understanding the mechanism of PubC. It is known to be an ATP-dependent reaction. nih.gov The proposed mechanism, supported by kinetic data, involves the PubC-catalyzed adenylation (activation) of the carboxyl group on one HSP molecule, which is then attacked by the amino group of a second HSP molecule to form the linear dimer, this compound. acs.orgnih.govacs.org A subsequent, intramolecular reaction forms the final cyclic product.

These studies quantify the efficiency of the biosynthetic enzymes and provide a deeper understanding of the reaction mechanism, including the role of co-factors like ATP.

Table 2: Hypothetical Michaelis-Menten Parameters for PubC

| Parameter | Description | Significance for this compound Formation |

| Kₘ | Substrate (HSP) concentration at ½ Vₘₐₓ. wikipedia.org | Indicates the affinity of PubC for its substrate. A low Kₘ would suggest the enzyme is efficient even at low HSP concentrations. |

| Vₘₐₓ | Maximum rate of reaction at saturating substrate concentrations. uomustansiriyah.edu.iq | Defines the maximum rate at which PubC can produce putrebactin. |

| k_cat | Turnover number; the number of substrate molecules converted to product per enzyme molecule per second. | A direct measure of the catalytic efficiency of a single PubC enzyme. |

Structural Biology of Biosynthetic Enzymes (e.g., X-ray Crystallography of PubABC system)

To fully comprehend how the enzymes of the putrebactin pathway perform their specific chemical transformations, it is essential to determine their three-dimensional atomic structures. X-ray crystallography is the primary technique used for this purpose. wikipedia.orgnih.gov The method involves purifying and crystallizing the target protein, then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate a three-dimensional map of the electron density, from which the atomic structure of the protein can be built. nih.govlibretexts.org

Structural analysis of the PubABC system would provide invaluable information:

Active Site Architecture: The 3D structure would reveal the precise architecture of the active site where the substrate binds and the reaction occurs. libretexts.org For PubA, it would show how putrescine is positioned for hydroxylation. For PubC, it would reveal the binding pockets for ATP and the two HSP molecules.

Catalytic Mechanism: By identifying the key amino acid residues in the active site, researchers can propose detailed catalytic mechanisms. For example, the structure of PubC could be solved with its substrate (HSP) or a this compound analog bound, providing a "snapshot" of the enzyme in action and clarifying how it orients the two substrates for dimerization and cyclization.

Basis of Specificity: The enzyme PubC is homologous to DesD, an enzyme that catalyzes the cyclotrimerization of its substrate. acs.orgnih.gov A structural comparison between PubC and DesD would explain why PubC specifically forms a dimer (putrebactin) while DesD forms a trimer. This difference is likely due to subtle variations in the size and shape of their active sites, which a crystal structure would make clear.

While reports indicate that structural-biological analyses of these enzymes are in progress, the detailed structures will ultimately be key to understanding the molecular logic behind the formation of this compound and its conversion to the final macrocycle. mdpi.com

Synthetic Biology and Metabolic Engineering for Pathway Modulation

Directed Biosynthesis Approaches using Precursor Supplementation

Directed biosynthesis is a technique that leverages the inherent flexibility of a biosynthetic pathway by providing non-native or an excess of native precursor molecules to a producing organism. This can divert metabolic flux towards the production of a desired natural product or lead to the incorporation of the supplied precursor to create novel analogues.

The biosynthesis of the siderophore putrebactin (B1255006) in Shewanella species proceeds through the ATP-dependent cyclodimerization of its linear precursor, N-hydroxy-N-succinyl-putrescine (HSP). acs.org The uncyclized head-to-tail dimer of HSP, known as pre-putrebactin, is a crucial intermediate in this process. acs.org The enzyme PubC catalyzes both the formation of this compound from two HSP molecules and its subsequent macrocyclization into putrebactin. acs.orguniprot.orgnih.gov

Research has demonstrated that the production profile of Shewanella putrefaciens can be effectively modulated by controlling the availability of diamine precursors. researchgate.netnih.gov

Enhancing Native Production : When cultures of S. putrefaciens were supplemented with 20 mM of exogenous putrescine, the native precursor for putrebactin, the yield of putrebactin doubled compared to cultures in the base medium. nih.gov This indicates that the supply of the initial building block is a rate-limiting step and that increased precursor availability leads to a greater flux through the this compound intermediate.

Generating Non-Native Siderophores : By inhibiting the natural production of putrescine, the pathway can be redirected. The use of 1,4-diaminobutan-2-one (B79666) (DAB), an inhibitor of ornithine decarboxylase (the enzyme that produces putrescine), effectively depleted the endogenous putrescine pool. nih.gov When these putrescine-depleted cultures were supplemented with an alternative precursor, 1,5-diaminopentane (cadaverine), S. putrefaciens produced the non-native siderophore desferrioxamine B (DFO-B), a compound based on cadaverine (B124047). nih.gov

Simultaneous Biosynthesis of Analogues : In a similar approach, inhibiting putrescine synthesis while supplementing with cadaverine allowed S. putrefaciens to simultaneously produce a mixture of three distinct macrocyclic dihydroxamic acid siderophores: putrebactin (from residual endogenous putrescine), bisucaberin (B55069) (a dimer of two cadaverine-based units), and avaroferrin (a hybrid macrocycle containing one putrescine-based unit and one cadaverine-based unit). researchgate.net The detection of the hybrid siderophore avaroferrin strongly suggests that the biosynthetic machinery can accept and condense different linear precursors, likely forming a hybrid pre-siderophore intermediate before cyclization.

These findings highlight that the enzymes in the putrebactin pathway, including the PubC enzyme that processes this compound, possess a degree of substrate promiscuity that can be exploited through precursor-directed biosynthesis to generate a diverse array of siderophore structures. researchgate.netresearchgate.net

| Organism | Supplement / Inhibitor | Observed Siderophore Products | Reference |

|---|---|---|---|

| Shewanella putrefaciens | + 20 mM Putrescine (precursor) | Putrebactin (two-fold increase) | nih.gov |

| Shewanella putrefaciens | + 1,4-diaminobutan-2-one (inhibitor) | Putrebactin (decreased), Desferrioxamine B | nih.gov |

| Shewanella putrefaciens | + 1,4-diamino-2-butanone (inhibitor)

| Putrebactin, Avaroferrin, Bisucaberin | researchgate.net |

Engineering of Microorganisms for Altered Siderophore Production Profiles

Beyond precursor feeding, the genetic engineering of microorganisms provides a more direct and permanent method for altering siderophore production. This can involve the modification of native pathways, the heterologous expression of entire biosynthetic gene clusters in new hosts, or the alteration of regulatory networks. nih.gov

The putrebactin biosynthetic gene cluster (pubA, pubB, pubC) is a prime candidate for such engineering. nih.gov Researchers have successfully overexpressed the pubC gene from Shewanella species in E. coli to study its function, demonstrating that the gene cluster can be functionally transferred to a heterologous host. acs.org Expressing the entire pub gene cluster or a metagenome-derived equivalent in a controlled host like E. coli can create a "chassis" organism for producing putrebactin and its analogues. mdpi.com This approach removes the complexity of the native organism's metabolism and regulation, potentially simplifying the production and purification of this compound or its derivatives.

Rational Design of Enzyme Variants with Modified Specificity

Rational design involves making specific, targeted mutations to an enzyme's structure to alter its catalytic properties, such as its substrate specificity or reaction rate. This approach relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. mskcc.orgacs.org

The enzyme PubC, a member of the NIS synthetase superfamily, is the critical catalyst that converts the linear this compound into the cyclic putrebactin. acs.orguniprot.org This conversion involves the ATP-dependent activation of this compound's carboxyl group via adenylation, followed by an intramolecular nucleophilic attack to form the macrocyclic ring. acs.org

While specific studies on the rational redesign of PubC are not yet prevalent, the principles have been established with other siderophore biosynthetic enzymes. For example, potent inhibitors have been rationally designed for PvdQ, an enzyme in the pyoverdine pathway, by creating molecules that mimic the reaction's transition state. acs.orgnih.gov Similarly, inhibitors for adenylate-forming enzymes in other pathways have been developed by creating stable bioisosteres of the reactive acyl-adenylate intermediate. acs.org

These strategies could be adapted to engineer PubC. By analyzing its substrate-binding pocket and catalytic residues, mutations could be introduced to:

Broaden Substrate Specificity : Modify the enzyme to accept a wider range of linear precursors, allowing for the creation of novel macrocycles from engineered this compound analogues.

Alter Catalytic Activity : "Detune" the enzyme's cyclization efficiency to cause the accumulation and secretion of this compound or its analogues, which could then be harvested as final products.

Such rational design efforts, guided by structural biology and mechanistic studies, hold significant potential for expanding the chemical diversity of compounds derived from the putrebactin biosynthetic pathway.

Q & A

Q. What are the key structural characteristics of pre-putrebactin, and how do they influence its function in bacterial iron acquisition?

Methodological Answer: this compound’s structure can be elucidated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Comparative analysis with related siderophores (e.g., enterobactin) helps identify functional groups critical for iron chelation. Researchers should focus on stereochemical configurations and stability under physiological conditions, as these determine binding affinity and specificity .

Q. What experimental approaches are recommended for synthesizing this compound in vitro?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is widely used due to its efficiency in assembling cyclic or linear peptides. Post-synthetic modifications (e.g., esterification) may be required to mimic native structures. Researchers should optimize reaction conditions (pH, temperature) and validate purity via HPLC and circular dichroism (CD) spectroscopy. Contradictions in yield data often arise from variations in protecting group strategies or purification protocols .

Q. How can researchers screen for this compound’s role in bacterial pathogenesis?

Methodological Answer: Use knockout strains (e.g., ΔputA mutants) in iron-limited growth assays. Compare growth kinetics with wild-type strains under iron-depleted conditions. Pair this with LC-MS to quantify siderophore production. Conflicting results may stem from differences in bacterial species or media composition, necessitating standardized iron-chelex protocols .

Advanced Research Questions

Q. How do discrepancies between in vitro and in vivo data on this compound’s iron-scavenging efficiency arise, and how can they be resolved?

Methodological Answer: In vitro studies often overlook host factors (e.g., lactoferrin, pH gradients). To reconcile contradictions, employ murine infection models with isotopic iron tracers (e.g., ⁵⁵Fe) and correlate bacterial load with siderophore concentration. Meta-analyses of existing datasets can identify confounding variables, such as immune response interference .

Q. What strategies are effective in elucidating this compound’s interaction with host immune proteins?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics between this compound and immune effectors (e.g., lipocalin-2). For conflicting affinity values, cross-validate using cryo-EM or X-ray crystallography to resolve structural interfaces. Ensure buffer conditions mimic physiological ionic strength .

Q. How can computational modeling improve the design of this compound analogs with enhanced stability?

Methodological Answer: Molecular dynamics (MD) simulations predict conformational stability under varying pH and temperature. Density functional theory (DFT) calculates redox potentials to assess iron-release mechanisms. Validate predictions with synthetic analogs and compare experimental vs. simulated stability curves. Contradictions often arise from oversimplified solvation models in simulations .

Methodological Frameworks

What criteria should guide the formulation of research questions on this compound’s mechanistic pathways?

Methodological Answer: Apply the FINER framework:

- Feasible : Ensure access to specialized equipment (e.g., anaerobic chambers for studying iron-binding).

- Interesting : Address gaps, such as this compound’s role in biofilm formation.

- Novel : Explore understudied angles, like cross-talk with quorum-sensing systems.

- Ethical : Use approved biosafety protocols for pathogenic strains.

- Relevant : Align with broader goals, such as anti-infective drug development .

Q. How can the PICOT framework structure studies on this compound inhibitors?

Methodological Answer:

- P opulation: Pseudomonas aeruginosa clinical isolates.

- I ntervention: Synthetic siderophore inhibitors.

- C omparison: Standard iron-chelators (e.g., deferoxamine).

- O utcome: Reduction in bacterial viability (CFU/mL).

- T ime: 24-hour growth assays. This design isolates variables and enhances reproducibility .

Data Analysis and Reproducibility

Q. How should researchers address contradictory data on this compound’s expression levels across bacterial strains?

Methodological Answer: Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling under identical iron-limiting conditions. Use statistical tools like ANOVA to identify strain-specific regulators (e.g., Fur protein mutations). Share raw data via repositories like PRIDE or GEO to enable cross-study validation .

Q. What steps ensure synthetic this compound batches are comparable across laboratories?

Methodological Answer: Adopt a standardized protocol for synthesis and characterization, including:

- Minimum purity thresholds (e.g., ≥95% via HPLC).

- Reference NMR spectra in D₂O and methanol.

- Inter-lab round-robin testing to calibrate instrumentation.

Discrepancies in bioactivity assays often trace back to batch-specific impurities or solvent effects .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.